Methyl 20-hydroxyeicosanoate

Übersicht

Beschreibung

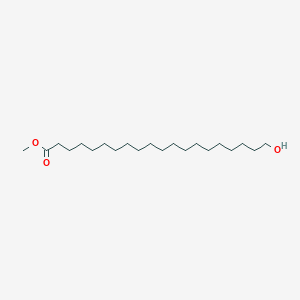

Methyl 20-hydroxyeicosanoate is a synthetic ester compound with the molecular formula C21H42O3 and a molecular weight of 342.6 Da . It is primarily used as an internal standard for omega-hydroxy fatty acid studies . This compound is a derivative of eicosanoic acid, specifically modified to include a hydroxyl group at the 20th carbon position, making it a valuable tool in biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 20-hydroxyeicosanoate is synthesized through esterification of 20-hydroxyeicosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to achieve high purity levels (>98%) .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl and methyl ester groups undergo distinct oxidation pathways:

Hydroxyl Group Oxidation

The 20-hydroxy group can be oxidized to a ketone or carboxylic acid under controlled conditions:

-

Ketone Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the secondary alcohol to a ketone (20-oxo-eicosanoic acid methyl ester) .

-

Carboxylic Acid Formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic or basic conditions convert the hydroxyl group to a carboxylic acid, yielding methyl 20-carboxy-eicosanoate .

Example Reaction:

Methyl Ester Oxidation

The terminal methyl ester resists typical oxidation but can be hydrolyzed to a carboxylic acid under basic conditions, followed by further oxidation if necessary .

Reduction Reactions

The ester group is susceptible to reduction, while the hydroxyl group remains intact:

Ester Reduction

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a primary alcohol, producing 20-hydroxyeicosanol :

Key Data:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| LiAlH₄ | 20-Hydroxyeicosanol | 85–90 | Anhydrous ether, 0°C |

| NaBH₄ (with NiCl₂) | 20-Hydroxyeicosanol | 60–65 | Methanol, reflux |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

Halogenation

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxyl group to a halide (e.g., chloride or bromide) :

Mechanistic Insight :

-

Dichlorophosphate Intermediate Formation : Reaction with SOCl₂ generates a chlorosulfite intermediate.

-

E2 Elimination : Pyridine deprotonates the intermediate, enabling backside attack by Cl⁻ and SO₂ elimination .

Elimination Reactions

Under acidic conditions, the hydroxyl group can undergo dehydration to form an alkene via an E1cB mechanism. This is favored when the hydroxyl group is β to a carbonyl, though steric hindrance in Methyl 20-hydroxyeicosanoate limits this reactivity .

Enzymatic Modifications

In biological systems, the compound interacts with fatty acid hydroxylases and oxidases:

-

Cytochrome P450 Enzymes : Catalyze ω-hydroxylation of the alkyl chain, though this is less prevalent in the synthetic ester form.

-

Esterase Hydrolysis : Serum esterases cleave the methyl ester to release 20-hydroxyeicosanoic acid, a bioactive eicosanoid.

Comparative Reactivity Table

| Reaction Type | Reagent/Conditions | Product | Key Application |

|---|---|---|---|

| Oxidation (C-OH) | KMnO₄, H⁺ | Methyl 20-carboxy-eicosanoate | Biosynthetic precursor |

| Reduction (COOR) | LiAlH₄ | 20-Hydroxyeicosanol | Surfactant synthesis |

| Halogenation | SOCl₂, pyridine | Methyl 20-chloro-eicosanoate | Alkylating agent |

| Enzymatic hydrolysis | Esterases, pH 7.4 | 20-Hydroxyeicosanoic acid | Inflammatory pathway studies |

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Role in Renal Physiology

MHE is recognized for its significant role in renal physiology, particularly in modulating renal blood flow and influencing glomerular function. Studies indicate that MHE acts as a vasoconstrictor in the renal vasculature, thereby regulating blood pressure and renal perfusion. It has been observed that MHE levels correlate with conditions such as hypertension and renal ischemia/reperfusion injury .

Case Study: Renal Ischemia/Reperfusion Injury

- Objective: To investigate the protective effects of MHE in renal ischemia.

- Findings: Administration of MHE was found to mitigate damage during ischemic episodes by enhancing renal blood flow and reducing tubular injury markers .

1.2 Impact on Inflammation and Pain

MHE has been implicated in inflammatory responses, where it may exhibit both pro-inflammatory and anti-inflammatory properties depending on the context. Its modulation of eicosanoid pathways suggests potential therapeutic roles in managing pain and inflammation .

Case Study: Inflammatory Response Modulation

- Objective: To evaluate MHE's effects on inflammatory cytokine production.

- Findings: MHE treatment reduced levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent .

Cardiovascular Applications

2.1 Vascular Tone Regulation

MHE influences vascular tone through its action on smooth muscle cells, affecting vascular resistance and blood pressure regulation. Research indicates that MHE acts on specific receptors in vascular tissues, contributing to both vasoconstriction and vasodilation processes .

Data Table: Effects of MHE on Vascular Parameters

| Parameter | Effect of MHE | Reference |

|---|---|---|

| Blood Pressure | Increases | |

| Vascular Resistance | Modulates | |

| Endothelial Function | Improves under certain conditions |

Cancer Research Applications

3.1 Tumor Promotion and Angiogenesis

MHE has been studied for its role in cancer biology, particularly regarding tumor promotion and angiogenesis. It is suggested that MHE may enhance tumor growth by promoting angiogenic processes, thereby facilitating nutrient supply to tumors .

Case Study: Tumor Growth Promotion

- Objective: To assess the impact of MHE on tumor angiogenesis.

- Findings: Increased levels of MHE were associated with enhanced vascularization in tumor models, suggesting a role in tumor progression .

Neurophysiological Applications

4.1 Cerebral Ischemia

MHE's involvement in cerebral ischemia has been documented, where it may play a role in neuronal survival during ischemic events. Its modulation of cerebral blood flow highlights its potential therapeutic applications in stroke management .

Data Table: Neuroprotective Effects of MHE

Wirkmechanismus

The mechanism of action of methyl 20-hydroxyeicosanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the 20th carbon position allows it to participate in hydrogen bonding and other interactions with proteins and enzymes involved in fatty acid metabolism. This interaction can modulate the activity of these enzymes, influencing various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

20-hydroxyeicosanoic acid: The parent compound from which methyl 20-hydroxyeicosanoate is derived.

Methyl 20-oxo-eicosanoate: An oxidized derivative with a ketone group at the 20th position.

Methyl 20-carboxy-eicosanoate: An oxidized derivative with a carboxylic acid group at the 20th position.

Comparison: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. Compared to its parent compound, it is more stable and easier to handle in laboratory settings. Its derivatives, such as methyl 20-oxo-eicosanoate and methyl 20-carboxy-eicosanoate, have different reactivity profiles and applications, making this compound a versatile compound in research .

Biologische Aktivität

Methyl 20-hydroxyeicosanoate (MHE) is a synthetic ester derived from 20-hydroxyeicosatetraenoic acid (20-HETE), a biologically active eicosanoid. This compound has garnered attention due to its potential roles in various biological pathways, particularly in inflammation, metabolism, and renal function. This article explores the biological activity of MHE, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molecular weight of 342.6 Da. It is primarily used in scientific research as an internal standard for the analysis of omega-hydroxy fatty acids and plays a role in studies related to lipid metabolism and fatty acid oxidation.

MHE interacts with fatty acid 2-hydroxylase, influencing its enzymatic activity. This interaction is crucial for the modulation of biochemical pathways involving omega-hydroxy fatty acids. The compound's solubility in ethanol enhances its bioavailability, which may impact its pharmacokinetic properties.

1. Inflammatory Response Modulation

MHE has been investigated for its role in modulating inflammatory responses. Research indicates that 20-HETE influences vascular function and can alter nitric oxide formation, which is critical in inflammatory processes. In particular, MHE exhibits anti-inflammatory properties by inhibiting various pathways associated with inflammation .

2. Renal Function

MHE's biological activity extends to renal physiology. Studies have shown that 20-HETE plays a significant role in renal ischemia/reperfusion injury and modulates myogenic responsiveness in renal vessels. MHE has been implicated in reducing albumin permeability and protecting glomeruli from injury caused by harmful agents like puromycin aminonucleoside .

3. Metabolic Effects

MHE is also linked to metabolic pathways, particularly those involving lipid metabolism. Its influence on fatty acid oxidation suggests potential applications in metabolic disorders. The compound's role as a reference standard in studies examining lipid metabolism underscores its importance in understanding metabolic diseases .

Case Studies

Several case studies highlight the biological implications of MHE:

- Case Study on Renal Injury : In a study involving Sprague Dawley rats, administration of a 20-HETE mimetic significantly reduced baseline albumin permeability and opposed the harmful effects of transforming growth factor-beta (TGF-β) on glomerular function .

- Inflammation and Vascular Function : Research demonstrated that MHE could modulate vascular responses under conditions of compromised nitric oxide availability, showcasing its potential therapeutic applications in vascular diseases .

Research Findings

A summary of key findings related to MHE's biological activity is presented below:

Eigenschaften

IUPAC Name |

methyl 20-hydroxyicosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHBWCFXPQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.